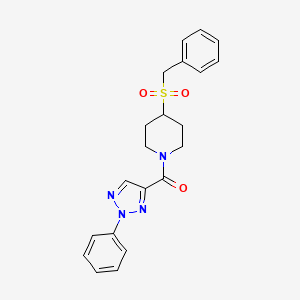
(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . It is a sulfonyl piperazine-integrated triazole conjugate .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by spectral data . The molecular weight of a similar compound, 2-Phenyl-1-(piperidin-1-yl)ethanone, is 203.2802 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by their C, H, and N analysis . The molecular weight of a similar compound, 2-Phenyl-1-(piperidin-1-yl)ethanone, is 203.2802 .Applications De Recherche Scientifique
Enzymatic Metabolism and Antidepressant Development
Research into novel antidepressants identified the metabolic pathways involving compounds with similar structural motifs to "(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone." For instance, the metabolism of Lu AA21004, a novel antidepressant, was investigated using human liver microsomes and recombinant enzymes, shedding light on the oxidative pathways leading to its metabolites, which could inform the development of new therapeutic molecules (Hvenegaard et al., 2012).
Structural and Theoretical Analysis
Another study focused on the thermal, optical, etching, structural studies, and theoretical calculations of a similar compound, providing insights into its crystal structure and stability, which are critical for understanding its interactions at the molecular level (Karthik et al., 2021).
Therapeutic Agent Development
The synthesis and in silico study of derivatives as potential therapeutic agents highlight the chemical versatility and the role of sulfonyl benzyl piperazine compounds in drug development. These compounds exhibited good enzyme inhibitory activity, suggesting their potential as therapeutic agents (Hussain et al., 2017).
Antimicrobial Activity
Research on the synthesis and in vitro antimicrobial activity of oxime derivatives underscores the potential of these compounds in combating microbial resistance. Such studies are fundamental in the search for new antimicrobials amidst rising antibiotic resistance (Mallesha & Mohana, 2014).
Catalyst and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement demonstrates advances in green chemistry by eliminating the need for catalysts and solvents, thereby reducing environmental impact (Moreno-Fuquen et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds and piperidine derivatives, have been reported to interact with a broad range of targets These include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
The presence of the piperidine and triazole moieties could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation
Pharmacokinetics
For instance, the piperidine ring is known to enhance lipophilicity, which could improve absorption and distribution . The triazole ring, being a bioisostere for amide, could potentially enhance metabolic stability .
Result of Action
Based on the activities of structurally similar compounds, it could potentially exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects .
Orientations Futures
Propriétés
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21(20-15-22-25(23-20)18-9-5-2-6-10-18)24-13-11-19(12-14-24)29(27,28)16-17-7-3-1-4-8-17/h1-10,15,19H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHSGQRFJSYWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

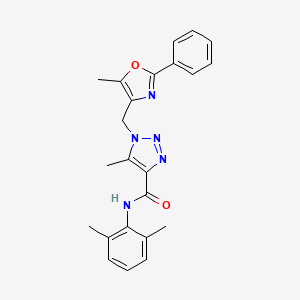
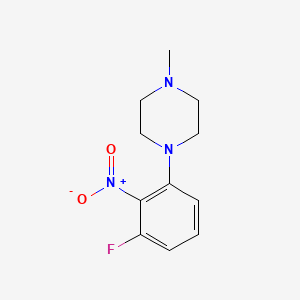
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)
![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
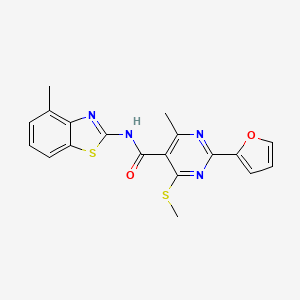

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)
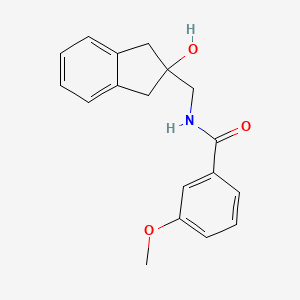
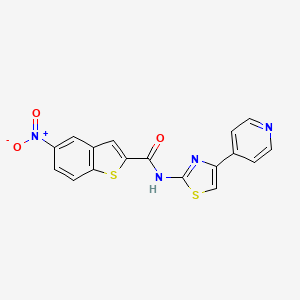
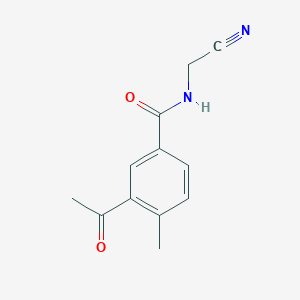
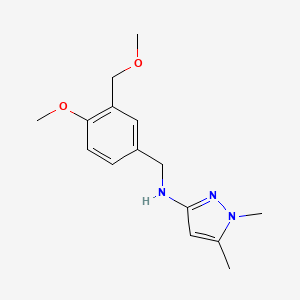
![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)
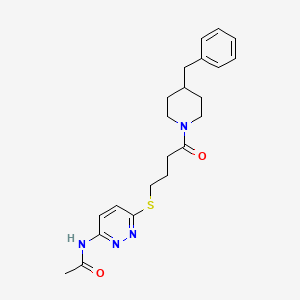
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)